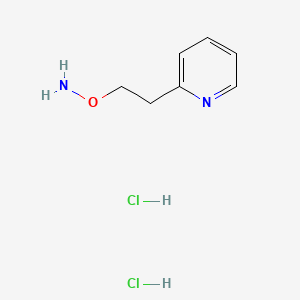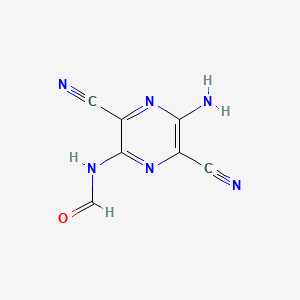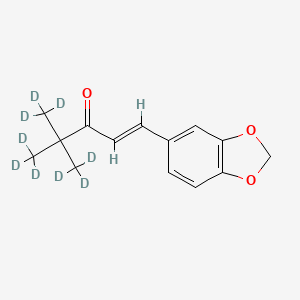
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of the fluorophenoxy group adds further interest due to its potential interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol-d4, which is commercially available or can be synthesized by deuteration of 4-fluorophenol.
Ether Formation: The 4-fluorophenol-d4 is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 2-(4-fluorophenoxy-d4)-acetic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces 2-(4-fluorophenoxy-d4)-acetic acid.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism of fluorinated drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other specialized chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves its interaction with various molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying metabolic pathways and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenoxy)-acetic Acid Ethyl Ester: The non-deuterated counterpart.
2-(4-Chlorophenoxy)-acetic Acid Ethyl Ester: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-acetic Acid Ethyl Ester: Contains a bromine atom instead of fluorine.
Uniqueness
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways.
Propriétés
Numéro CAS |
1346598-92-2 |
|---|---|
Formule moléculaire |
C10H11FO3 |
Poids moléculaire |
202.218 |
Nom IUPAC |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
Clé InChI |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
Synonymes |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)



![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)



